molecular formula C16H20F3N3O4 B1416082 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid CAS No. 1786475-35-1

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid

Cat. No.: B1416082
CAS No.: 1786475-35-1
M. Wt: 375.34 g/mol
InChI Key: QCHOOBAZXROOGS-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl pyridine and a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Introduction of the Trifluoromethyl Pyridine: This step often involves a nucleophilic substitution reaction where a pyridine derivative is introduced to the piperazine ring.

    Addition of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is usually added via a reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present on the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and bases (e.g., NaOH, KOH) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the piperazine ring provides a scaffold for further functionalization. The Boc group protects the molecule during synthesis and can be removed under acidic conditions to reveal the active compound.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(pyridin-2-yl)piperazine-2-carboxylic acid: Similar structure but lacks the trifluoromethyl group.

    1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(methyl)pyridin-2-yl]piperazine-2-carboxylic acid: Similar structure with a methyl group instead of trifluoromethyl.

Uniqueness

The presence of the trifluoromethyl group in 1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid makes it unique compared to similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N3O4/c1-15(2,3)26-14(25)22-8-7-21(9-11(22)13(23)24)12-10(16(17,18)19)5-4-6-20-12/h4-6,11H,7-9H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHOOBAZXROOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1C(=O)O)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid
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1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid
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1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid
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1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid
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1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid
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1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid

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